S6 Kinase Substrate Peptide 32
Description
Significance of S6 Kinase Substrates in Cellular Signaling Investigations
Ribosomal protein S6 Kinases (S6Ks), primarily S6K1 and S6K2, are serine/threonine kinases that function downstream of the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1). scispace.com The mTORC1-S6K1 signaling axis is a critical regulator of a vast array of cellular processes. creative-diagnostics.comresearchgate.net Initially identified for its role in phosphorylating the 40S ribosomal protein S6 (rpS6), the list of S6K1 substrates has expanded significantly, revealing its involvement in controlling transcription, protein and lipid synthesis, cell size, and metabolism. researchgate.net
The dysregulation of the mTOR/S6K signaling pathway is implicated in numerous human pathologies, including cancer, diabetes, obesity, and aging-related diseases. scispace.comcreative-diagnostics.com For instance, increased expression and activity of S6K have been observed in several cancers and are linked to drug resistance. creative-diagnostics.com Furthermore, the S6K1 signaling pathway is involved in a negative feedback loop that can induce insulin (B600854) resistance, a hallmark of type 2 diabetes. creative-diagnostics.comnih.gov The study of S6K substrates is therefore crucial for elucidating the molecular mechanisms underlying these diseases and for identifying potential therapeutic targets. scispace.comresearchgate.net By understanding which proteins are targeted by S6K and how this phosphorylation alters their function, researchers can piece together the complex signaling networks that control cellular physiology in both healthy and diseased states.
Overview of Synthetic S6 Kinase Substrates as Research Tools
To investigate the activity and specificity of S6 Kinase, researchers rely heavily on synthetic peptides that mimic the natural phosphorylation sites of its substrates. researchgate.net S6 Kinase Substrate Peptide 32 is one such tool, designed to measure the activity of kinases that phosphorylate ribosomal protein S6. cpcscientific.comglpbio.commedchemexpress.com These synthetic peptides serve as substrates in a variety of biochemical assays.
One of the primary applications is in kinase activity assays. researchgate.net In these assays, the synthetic peptide is incubated with a source of S6 Kinase and a phosphate (B84403) donor, typically radiolabeled ATP. The amount of incorporated radioactivity into the peptide provides a direct measure of the kinase's enzymatic activity. nih.gov This method is invaluable for studying the regulation of S6K by upstream signals and for screening potential inhibitors. nih.govnih.gov Time-resolved fluorescence resonance energy transfer (TR-FRET) assays also utilize synthetic peptides, offering a non-radioactive method to measure kinase activity. revvity.comrevvity.com
Furthermore, synthetic substrate peptides are essential for determining the substrate specificity of a kinase. By systematically altering the amino acid sequence of the peptide, researchers can identify the key residues required for recognition and phosphorylation by S6K. nih.govnih.gov This information is critical for predicting new physiological substrates and for designing highly specific inhibitors. The development of such tools has been pivotal in advancing our understanding of the S6K signaling network.
Historical Context of S6 Kinase Substrate Peptide Development
The journey to develop specific substrate peptides for S6 Kinase is intertwined with the history of the discovery and characterization of the kinase itself. Initially, the phosphorylation of the ribosomal protein S6 was observed in response to various mitogenic stimuli. The kinase responsible, p70 S6 Kinase (S6K1), was identified as a member of the AGC family of kinases. scispace.com
Early studies of S6K activity utilized the entire 40S ribosomal subunit as a substrate. nih.govpnas.org However, this was a complex and cumbersome system. The drive for a more defined and reproducible assay led to the development of synthetic peptides based on the phosphorylation sites of rpS6. nih.govpnas.org One of the first widely used synthetic peptides was based on the C-terminal region of human 40S ribosomal protein S6, with a sequence such as KRRRLASLR, corresponding to amino acids 230-238. sinobiological.com
Research demonstrated that while some kinases could phosphorylate short peptides, the full-length, growth-associated S6 kinase required specific interactions with the ribosome for its activity, and would not phosphorylate these shorter peptides. nih.gov This highlighted the complexity of kinase-substrate recognition. Further research led to the design of longer and more specific peptides, like this compound, which more accurately mimic the in vivo substrate and are suitable for measuring the activity of kinases that phosphorylate ribosomal protein S6. cpcscientific.comglpbio.com The evolution of these synthetic peptides reflects an increasing sophistication in our understanding of kinase biology and the development of more precise tools for biochemical investigation.
Interactive Data Table: Properties of this compound
Properties
Molecular Formula |
C149H270N56O49 |
|---|---|
Molecular Weight |
3630.1 |
Origin of Product |
United States |
Biochemical Characterization and Enzymatic Interactions of S6 Kinase Substrate Peptide 32
Defining Substrate Specificity of Ribosomal Protein S6 Kinases
The ability of S6 kinases to specifically recognize and phosphorylate their substrates is fundamental to their biological function. This specificity is determined by the amino acid sequences surrounding the phosphorylation site.
Elucidation of Kinase Recognition Motifs
The consensus recognition sequence for S6 kinases is characterized by the motif RXRXXS/T, where R represents arginine, X can be any amino acid, and S/T is the serine or threonine residue that gets phosphorylated. frontiersin.org A critical feature for recognition by the 70K S6 kinase (S6K1) is a block of three consecutive arginine residues. nih.gov Specifically, studies have pinpointed that the substrate recognition determinants for the preferred phosphorylation site, Ser236, are located within a seven-amino acid stretch of S6 (residues 231-237). nih.gov The arginine residues at positions 231 and 233 are particularly crucial for this recognition. nih.gov The sequence context RRRLSS, corresponding to amino acids 231-236 of ribosomal protein S6, is a well-established recognition sequence for S6K. animbiosci.organimbiosci.org Another study identified the sequence RxRxxSx as a known S6K1 substrate recognition motif. pnas.org
Some S6 kinase substrate peptides are designed based on the C-terminal region of the human 40S ribosomal protein S6. For instance, the sequence KRRRLASLR is derived from amino acids 230-238 of this protein. sinobiological.com
Table 1: S6 Kinase Recognition Motifs
| Motif/Sequence | Source Organism/Protein | Key Residues | Citation |
|---|---|---|---|
| Arg-(Arg)-Arg-X-X-Ser-X | Rat Liver 70K S6 Kinase | Arg231, Arg233 | nih.gov |
| RXRXXS/T | Conserved among AGC kinase family | Arginine at -5 and -3 positions relative to phospho-site | frontiersin.org |
| KRRRLASLR | Human 40S ribosomal protein S6 (230-238) | Arg, Lys | sinobiological.com |
| RRRLSS | Ribosomal protein S6 (231-236) | Arg | animbiosci.organimbiosci.org |
| RxRxxSx | General S6K1 substrate recognition motif | Arg | pnas.org |
Comparative Analysis of Phosphorylation Sites within S6 Kinase Substrate Peptides
The ribosomal protein S6 is phosphorylated at multiple sites in a hierarchical manner. The primary phosphorylation site is often Ser236. animbiosci.org Other key phosphorylation sites within the C-terminus of S6 include Ser235, Ser240, Ser244, and Ser247. animbiosci.org The phosphorylation of these sites is a regulated process, and different kinases can show preferences for specific residues. For example, cAMP-dependent protein kinase preferentially phosphorylates Ser235, while protein kinase C favors Ser236 in a synthetic decapeptide derived from S6. nih.gov
The activation of S6K1 itself is a complex process involving phosphorylation at several key sites. These include Thr229 in the activation loop and Thr389 in the hydrophobic motif. portlandpress.comnih.gov Full activation of S6K1 requires a series of phosphorylation events, including sites within the C-terminal autoinhibitory domain such as Ser411, Ser417, Ser421, and Ser424. portlandpress.comnih.gov The phosphorylation status of S6K1 can, in turn, influence its substrate specificity. For instance, deletion of the C-terminal domain of S6K1, which contains several phosphorylation sites, reduces its ability to phosphorylate certain substrates like EPRS but not RPS6. nih.gov
Table 2: Key Phosphorylation Sites in S6K and its Substrates
| Protein | Phosphorylation Site | Regulating Kinase/Event | Function | Citation |
|---|---|---|---|---|
| Ribosomal Protein S6 | Ser236 | S6K1 | Primary phosphorylation site | animbiosci.org |
| Ribosomal Protein S6 | Ser235, Ser240, Ser244, Ser247 | S6K1 | Multi-site phosphorylation | animbiosci.org |
| S6K1 | Thr229 (Activation Loop) | PDK1 | Kinase activation | portlandpress.comnih.gov |
| S6K1 | Thr389 (Hydrophobic Motif) | mTORC1 | Kinase activation | portlandpress.comnih.gov |
| S6K1 | Ser411, Ser417, Ser421, Ser424 (Autoinhibitory Domain) | Various | Relieves autoinhibition | portlandpress.comnih.gov |
Enzymatic Kinetics of S6 Kinase-Substrate Peptide Interactions
The study of enzymatic kinetics provides quantitative insights into the interaction between S6 kinases and their substrate peptides, revealing the efficiency and mechanism of the phosphorylation reaction.
Determination of Kinetic Parameters (e.g., K_m) using Synthetic Peptides
Synthetic peptides are invaluable tools for determining the kinetic parameters of S6 kinase activity. The Michaelis constant (K_m) reflects the substrate concentration at which the reaction rate is half of its maximum, providing a measure of the affinity of the enzyme for its substrate.
For the mitogen-activated 70K S6 kinase, the apparent K_m for 40S ribosomal subunits is 0.25 µM. nih.gov A synthetic peptide derived from the C-terminus of S6, encompassing all in vivo phosphorylation sites, exhibited a 2.5-fold higher apparent K_m. nih.gov Another study using a synthetic decapeptide S6(231-240) found that a protein kinase activity from hamster fibroblasts, possibly a fragment of the S6 kinase, phosphorylated this peptide with an apparent K_m of 15 µM. nih.gov
Kinetic analysis of a fully activated S6K1 catalytic domain construct with a model peptide substrate (Tide, RRRLSSLRA) revealed a K_m for the peptide of 4-5 µM. nih.gov In the same study, the K_m for ATP was determined to be 5-6 µM. nih.gov
Table 3: Kinetic Parameters of S6 Kinase with Various Substrates
| S6 Kinase | Substrate | Apparent K_m (µM) | Citation |
|---|---|---|---|
| Rat Liver 70K S6 Kinase | 40S Ribosomal Subunits | 0.25 | nih.gov |
| Rat Liver 70K S6 Kinase | Synthetic S6 C-terminal peptide | ~0.625 | nih.gov |
| Hamster Fibroblast S6(231-240) Kinase | Synthetic decapeptide S6(231-240) | 15 | nih.gov |
| Fully Activated S6K1 | Peptide (RRRLSSLRA) | 4-5 | nih.gov |
| Fully Activated S6K1 | ATP | 5-6 | nih.gov |
Mechanistic Studies of ATP and Peptide Binding
Kinetic studies have elucidated the mechanism by which S6 kinase binds its substrates, ATP and the peptide. Research on a fully activated S6K1 construct has shown that it follows a Steady-State Ordered Bi Bi mechanism. nih.govnih.gov This means that the binding of substrates and the release of products occur in a specific order. In this mechanism, the high-affinity binding of ATP precedes the low-affinity binding of the peptide substrate. nih.govnih.gov
Methodological Applications of S6 Kinase Substrate Peptide 32 in Research
In Vitro Kinase Activity Measurement and Assays
The primary application of S6 Kinase Substrate Peptide 32 is in the direct measurement of S6 kinase activity in controlled, in vitro settings. These assays are fundamental to understanding the regulation of S6 kinase and for the discovery of new therapeutic agents.
Standardization of S6 Kinase Activity Assays using Synthetic Peptides
The use of synthetic peptides is critical for the standardization of kinase assays, providing a consistent and reproducible substrate that overcomes the variability of using full-length protein substrates. A common method is the radioactive-based filter binding assay, which is considered a gold standard for quantifying kinase activity. anaspec.com In this assay, the kinase transfers a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to the substrate peptide. merckmillipore.com
The process involves incubating the kinase sample with the synthetic S6 kinase substrate peptide and [γ-³²P]ATP. merckmillipore.com The resulting phosphorylated peptide is then separated from the unincorporated [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper, which binds the charged peptide. merckmillipore.comnih.gov The amount of incorporated radioactivity is quantified using a scintillation counter, providing a direct measure of the kinase's enzymatic activity. nih.gov Peptides modeled after the major phosphorylation sites in the S6 protein, such as those with the core sequence AKRRRLSSLRA, are frequently used for this purpose. merckmillipore.com The adoption of a well-defined, commercially available synthetic peptide allows for the direct comparison of kinetic parameters and enzyme purity across different studies and laboratories. pnas.org
| Component | Function | Typical Concentration/Amount |
|---|---|---|
| S6 Kinase Source | Enzyme to be measured (e.g., immunoprecipitate, column fraction) | 10-200 µg protein |
| S6 Kinase Substrate Peptide | Phosphate acceptor | 50 µM |
| [γ-³²P]ATP | Phosphate donor (radiolabeled) | ~10 µCi |
| Magnesium/ATP Cocktail | Provides essential cofactor (Mg²⁺) and unlabeled ATP | 75 mM MgCl₂, 500 µM ATP |
| Assay Dilution Buffer (ADB) | Maintains optimal pH and ionic strength | Variable |
| Inhibitor Cocktail | Blocks other kinases (e.g., PKA, PKC) to ensure specificity | Variable |
| P81 Phosphocellulose Paper | Binds phosphorylated peptide for separation | N/A |
Application in High-Throughput Screening for Kinase Modulators
This compound is integral to high-throughput screening (HTS) campaigns designed to identify novel inhibitors or activators of S6 kinase, which are potential therapeutic agents for diseases like cancer. nih.govnih.gov HTS assays are designed to be rapid, reproducible, and scalable, allowing for the testing of tens of thousands of compounds. nih.gov
One such HTS methodology is the AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology. nih.gov In this format, a biotinylated version of an S6 substrate peptide is used. When the kinase phosphorylates the peptide, a specific antibody that recognizes the phosphorylated epitope binds to it. This antibody is conjugated to acceptor beads, while the biotinylated peptide is captured by streptavidin-coated donor beads. When the beads are brought into proximity by the phosphorylation event, a chemiluminescent signal is generated upon excitation. Kinase inhibitors prevent this phosphorylation, leading to a reduction in the signal. nih.gov A study to identify S6K1 inhibitors successfully screened approximately 67,000 compounds using this method, demonstrating its robustness for large-scale drug discovery efforts. nih.gov
| Parameter | Description |
|---|---|
| Assay Technology | AlphaScreen™ Kinase Assay |
| Enzyme | Catalytic domain of S6K1 |
| Substrate | Biotinylated RPS6 substrate peptide |
| Compound Library Size | ~67,000 compounds |
| Screening Concentration | 30 µM |
| Detection Method | Luminescent signal reduction |
| Z' Factor (Assay Quality) | 0.69 ± 0.07 |
Role in Protein Purification and Characterization
Beyond activity assays, S6 kinase substrate peptides are also employed in the purification and detailed biochemical characterization of the S6 kinase itself.
Utilization in Peptide Affinity Chromatography for S6 Kinase Isolation
Peptide affinity chromatography is a powerful technique for purifying proteins based on their specific binding to an immobilized ligand. Synthetic peptides that mimic the natural substrates of a kinase can be immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity column. nih.govnih.gov When a complex protein mixture, such as a cell lysate, is passed through the column, the target kinase specifically binds to its substrate peptide, while other proteins wash through. nih.gov The bound kinase can then be eluted by changing the buffer conditions, such as pH or salt concentration, or by adding a competitive soluble substrate peptide. This method allows for the specific purification of protein-serine kinases from crude preparations. nih.govnih.gov While detailed reports for this compound are specific, the principle has been successfully applied to purify other kinases using immobilized peptides derived from their substrates. nih.gov
Characterization of Recombinant S6 Kinase Proteins
After producing S6 kinase as a recombinant protein, it is essential to verify its identity and catalytic activity. S6 kinase substrate peptides are used in in vitro kinase assays to confirm that the purified recombinant protein is active and to study its kinetic properties. nih.govnih.gov For instance, researchers use specific peptide substrates to ensure that different recombinant forms or mutants of S6K1 have equivalent enzymatic activity before comparing their ability to phosphorylate other, more complex substrates. nih.gov This normalization is crucial for accurately interpreting experimental results related to substrate specificity and the effects of mutations on kinase function. nih.gov Assays using fluorescently-labeled peptides, such as a FAM-labeled substrate, can also be employed in mobility shift assays to characterize the activity and inhibition of recombinant S6K1. nih.gov
Integration with Phosphoproteomics and Proteomic Profiling
The study of S6 kinase substrates is greatly enhanced when combined with mass spectrometry-based phosphoproteomics, which allows for the large-scale identification and quantification of phosphorylation sites within the entire proteome. nih.govmdpi.com This integrated approach helps to identify the direct, physiological substrates of S6 kinase and understand its role in complex signaling networks. pnas.org
One powerful method is Kinase-Substrate Enrichment Analysis (KSEA), which infers the activity of a kinase by analyzing the collective phosphorylation status of its known substrates within a phosphoproteomic dataset. nih.gov By comparing phosphoproteomes from cells under different conditions (e.g., with and without an S6K inhibitor), researchers can identify which kinases are activated or inhibited. nih.gov
Furthermore, strategies like "Kinase Assay Linked with Phosphoproteomics" (KALIP) combine in vitro kinase assays using peptide libraries derived from cell lysates with in vivo phosphoproteomic analysis. pnas.org This dual approach helps to distinguish direct kinase substrates from indirect downstream effects, providing higher confidence in substrate identification. mdpi.compnas.org Such studies have been instrumental in building a global atlas of kinase-substrate relationships, which is essential for interpreting the vast amount of data generated by phosphoproteomic experiments and for understanding how S6 kinase contributes to cellular signaling. biorxiv.org
| Protein Substrate | Phosphorylation Site | Biological Context | Reference |
|---|---|---|---|
| Ribosomal Protein S6 (RPS6) | Ser235/236 | Regulation of protein synthesis | nih.gov |
| Glutamyl-prolyl tRNA synthetase (EPRS) | Ser999 | Adipocyte lipid metabolism | nih.gov |
| Eukaryotic initiation factor 4B (eIF4B) | Multiple | Translation initiation | oncotarget.com |
| Coenzyme A synthase (COASY) | Not specified | Insulin-stimulated metabolism | nih.gov |
Identification of Novel Kinase Substrates through Peptide Library Screening
The identification of novel substrates for protein kinases is a critical step in elucidating cellular signaling pathways. One powerful technique for this purpose is peptide library screening. This methodology leverages large, diverse collections of peptides to identify sequences that can be phosphorylated by a specific kinase, such as S6 Kinase (S6K). Synthetic peptides, including known kinase substrates like the S6 Kinase Substrate Peptide, can be utilized as foundational tools in these screening assays.
The process often begins with the creation of a peptide library. These libraries can consist of thousands of unique peptide sequences, systematically arranged on a solid support, such as a cellulose (B213188) membrane or a glass slide, to form a peptide microarray. mdpi.complos.org The design of these peptides can be random or based on known phosphorylation motifs of a kinase family. For instance, a library designed to find novel S6K substrates might incorporate peptides with sequences that have some similarity to the known S6K consensus sequence.
Once the peptide library is prepared, it is incubated with the purified, active S6 kinase in the presence of a phosphate donor, typically adenosine (B11128) triphosphate (ATP). If a peptide on the array is a substrate for the kinase, it will become phosphorylated. The detection of these phosphorylation events is a key step. Historically, this was often accomplished using radiolabeled ATP, where the incorporated radioactivity on a peptide spot would indicate it as a substrate. nih.gov More modern approaches utilize phospho-specific antibodies that recognize phosphorylated serine, threonine, or tyrosine residues. nih.gov These antibodies are often conjugated to a fluorescent marker or an enzyme that can produce a detectable signal, allowing for the quantification of phosphorylation on each peptide.
The data from a peptide library screen can be represented in a table that highlights the sequences of the most strongly phosphorylated peptides. These "hit" peptides are considered potential substrate sequences for the kinase.
Table 1: Example Data from a Peptide Microarray Screen for S6 Kinase Substrates This table is a representative example of potential findings and does not reflect actual experimental data.
| Peptide ID | Peptide Sequence | Signal Intensity (Arbitrary Units) |
|---|---|---|
| SK-Pep-001 | A-K-R-R-R-L-S-S-L-R-A | 9850 |
| SK-Pep-002 | G-R-P-R-T-S-S-F-A-E-G | 7500 |
| SK-Pep-003 | L-Q-K-K-R-P-S-R-V-T-S | 6200 |
| SK-Pep-004 | M-R-R-L-S-T-D-L-V-E-E | 5100 |
| SK-Pep-005 | P-S-Q-I-R-R-S-Y-A-Q-L | 4500 |
Following the initial screen, the identified peptide sequences are often used to search protein databases to find native proteins that contain these or similar sequences. plos.org This bioinformatic step generates a list of candidate protein substrates. These candidates must then be validated through further in vitro and in vivo experiments to confirm that they are bona fide physiological substrates of the kinase.
Mapping of Phosphorylation Sites in Protein Substrates
Once a novel protein substrate for a kinase like S6K has been identified, a crucial next step is to pinpoint the specific amino acid residue(s) that are phosphorylated. This process is known as phosphorylation site mapping. Mass spectrometry has become an indispensable tool for this purpose, offering high sensitivity and the ability to precisely identify modified residues. researchgate.netdeshaieslab.comcreative-proteomics.com
The general workflow for mapping phosphorylation sites begins with the in vitro phosphorylation of the purified substrate protein by the kinase of interest, in this case, S6 Kinase. A parallel control reaction without the kinase is also run. Following the kinase reaction, the protein substrate is proteolytically digested, typically with an enzyme like trypsin, which cleaves the protein into smaller peptides. creative-proteomics.com
The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). During this analysis, the peptides are separated by chromatography and then ionized and introduced into the mass spectrometer. The instrument first measures the mass-to-charge ratio of the intact peptides. Peptides that are phosphorylated will have a characteristic mass increase. These phosphopeptide candidates are then selected for fragmentation, and the masses of the resulting fragment ions are measured.
The fragmentation pattern provides sequence information for the peptide. By analyzing the mass shifts in the fragment ions, the exact location of the phosphate group on the peptide backbone can be determined. researchgate.netdeshaieslab.com For example, if a specific fragment ion shows a mass increase corresponding to a phosphate group, it indicates that the phosphorylation site is located within that portion of the peptide.
The results of such an analysis can be summarized in a table detailing the identified phosphorylation sites on the protein substrate.
Table 2: Example of S6K Phosphorylation Site Mapping on a Novel Substrate Protein This table is a representative example of potential findings and does not reflect actual experimental data.
| Protein Substrate | Identified Phosphopeptide | Phosphorylation Site |
|---|---|---|
| Protein X | G-R-P-R-T-S(p)-S-F-A-E-G-K | Serine-125 |
| Protein X | V-L-T-A-S(p)-D-I-R | Serine-210 |
| Protein Y | L-Q-K-K-R-P-S(p)-R-V-T-S-R | Serine-88 |
(p) indicates the phosphorylated residue
The identification of specific phosphorylation sites is critical for understanding the functional consequences of the kinase-substrate interaction. Once a site is mapped, researchers can use techniques like site-directed mutagenesis to change the phosphorylated amino acid to one that cannot be phosphorylated (e.g., serine to alanine). The functional effects of this mutation can then be studied in cellular or whole-organism models to elucidate the role of that specific phosphorylation event in biological processes. deshaieslab.com
Investigation of the mTORC1-S6 Kinase Signaling Axis
The mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) is a primary upstream activator of S6 Kinase, particularly S6K1. This axis is a master regulator of cell growth and protein synthesis, responding to a variety of stimuli including nutrients and growth factors. nih.govmanchester.ac.uk The study of this pathway is crucial for understanding both normal physiology and diseases like cancer and metabolic disorders.
The activation of S6K1 is a multi-step process requiring inputs from both mTORC1 and 3-phosphoinositide-dependent protein kinase 1 (PDK1). nih.govbiorxiv.orgqiagen.com Growth factor signaling, for instance, initiates a cascade through the PI3K-Akt pathway. nih.govresearchgate.net Activated Akt phosphorylates and inhibits the TSC1/TSC2 complex, which allows the small GTPase Rheb to activate mTORC1. nih.govresearchgate.net Subsequently, activated mTORC1 phosphorylates S6K1 at a key threonine residue (Thr389) in its hydrophobic motif. nih.govnih.gov
However, full activation of S6K1 requires an additional phosphorylation event mediated by PDK1. biorxiv.orgqiagen.comnih.gov Following the initial phosphorylation by mTORC1, PDK1 phosphorylates a threonine residue (Thr229) within the activation loop of S6K1. nih.gov This dual-phosphorylation mechanism ensures that S6K1 is only fully activated when appropriate signals are integrated from multiple upstream pathways. Research has shown that in some contexts, PDK1 can be regulated by JAK/STAT signaling, acting independently of the canonical Insulin (B600854)/PI3K/Akt pathway to promote S6K activation. biorxiv.org
A critical aspect of the mTORC1-S6K1 axis is the presence of powerful negative feedback loops that tightly control signal duration and intensity. biorxiv.orgbiorxiv.org Activated S6K1 can phosphorylate and inhibit upstream components of the signaling pathway, creating a regulatory circuit. nih.govbiorxiv.org
Key feedback mechanisms include:
Inhibition of IRS-1: S6K1 can directly phosphorylate multiple serine residues on insulin receptor substrate 1 (IRS-1). nih.govnih.govoup.com This phosphorylation impairs the ability of IRS-1 to interact with the insulin receptor, thereby dampening PI3K-Akt signaling and, consequently, reducing the upstream activation signal for mTORC1. nih.govnih.gov
Regulation of mTORC2: S6K1 phosphorylates SIN1 (also known as MAPKAP1), an essential component of mTOR Complex 2 (mTORC2). nih.govaacrjournals.orgresearchgate.net This phosphorylation event at residues Thr86 and Thr398 triggers the dissociation of SIN1 from the mTORC2 complex, impairing its integrity and its ability to phosphorylate and activate Akt. nih.govaacrjournals.org
Phosphorylation of PDK1: Recent findings indicate that S6K1 can also directly phosphorylate PDK1. nih.govresearchgate.net This phosphorylation impairs the interaction between PDK1 and Akt, representing another layer of negative feedback that attenuates Akt signaling. nih.gov
These feedback loops ensure that a sustained upstream signal results in only a transient activation of S6K1, acting as a filter that modulates the flow of information through the pathway. biorxiv.orgbiorxiv.org
Exploration of Cross-Talk with Other Kinase Pathways
The S6K signaling network does not operate in isolation. It is intricately connected with other major signaling cascades, allowing cells to integrate diverse environmental cues.
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway has a deeply intertwined relationship with S6K signaling. As described above, the PI3K/Akt pathway is a primary upstream activator of mTORC1/S6K1. researchgate.netresearchgate.netnih.gov Conversely, S6K1 is a major negative regulator of PI3K/Akt signaling through multiple feedback mechanisms. nih.govresearchgate.netresearchgate.net This reciprocal relationship is critical for cellular homeostasis. Inhibition of mTORC1/S6K1 with drugs like rapamycin can lead to the paradoxical activation of Akt, a phenomenon attributed to the disruption of these negative feedback loops. researchgate.netnih.govarvojournals.org This cross-talk highlights the complexity of targeting this pathway therapeutically, as inhibiting one component can lead to compensatory activation of another. nih.govarvojournals.org
| Pathway Component | Interaction Type | Interacting Partner | Functional Outcome |
|---|---|---|---|
| mTORC1 | Activation (Phosphorylation) | S6K1 (at Thr389) | Partial activation of S6K1 |
| PDK1 | Activation (Phosphorylation) | S6K1 (at Thr229) | Full activation of S6K1 |
| S6K1 | Inhibition (Feedback Phosphorylation) | IRS-1 | Dampens PI3K/Akt signaling |
| S6K1 | Inhibition (Feedback Phosphorylation) | SIN1 (mTORC2 component) | Inhibits mTORC2 and Akt activation |
| MAPK/ERK | Activation (Phosphorylation) | RSK | Activation of RSK kinase |
| RSK | Activation (Phosphorylation) | S6K1 (indirectly) | Contributes to S6K1 activation |
| PKC | Activation (Phosphorylation) | S6K Isoforms | Modulates S6K activity and localization |
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another crucial input for S6K regulation. nih.govnih.gov This pathway, typically associated with cell proliferation, converges with the PI3K/Akt/mTOR axis to fine-tune cellular responses. nih.govnih.gov The p90 ribosomal S6 kinases (RSK), which are directly activated by ERK, share substrates with S6K and can also contribute to S6K regulation. wikipedia.orgwikipedia.orgbiologists.comnih.govpatsnap.com
Research has demonstrated that both the MAPK/RSK and mTORC1/S6K1 pathways can coordinately regulate common downstream targets. nih.gov For example, both pathways can phosphorylate and activate the Estrogen Receptor α (ERα), promoting breast cancer cell proliferation. nih.gov Furthermore, ERK/RSK signaling can inhibit the TSC complex independently of Akt, providing an alternative route for mTORC1 and S6K activation. nih.gov This cross-talk ensures that mitogenic signals are robustly transmitted to the protein synthesis machinery.
Protein Kinase C (PKC) isoforms represent another layer of regulation for S6 kinases. Studies, particularly in cardiac muscle cells, have shown that specific novel PKC isoforms, such as PKCε and PKCδ, are involved in S6K1 phosphorylation and activation in response to hypertrophic stimuli. nih.gov These PKC isoforms can act both upstream and in parallel to the mTORC1 pathway. For instance, PKCε can be required for the phosphorylation of S6K1 on its T421/S424 residues, a step often mediated by the MAPK/ERK pathway, while PKCδ can be necessary for the mTOR-dependent phosphorylation at T389. nih.gov Additionally, PKC has been shown to directly phosphorylate the S6KβII isoform at Ser486, which regulates its subcellular localization. nih.gov This demonstrates that different PKC isoforms can have distinct and combinatorial roles in modulating the activity of S6K isoforms, adding specificity to the cellular response. nih.gov
Contributions to Understanding S6 Kinase Signaling Networks
Mitotic Regulation by Cdc2
During the mitotic phase of the cell cycle, a significant reorganization of cellular processes occurs to ensure the accurate segregation of genetic material. This includes a general downregulation of anabolic processes like protein synthesis to conserve energy for the demanding events of mitosis. The regulation of ribosomal S6 kinase 1 (S6K1), a key player in the control of protein synthesis, by the cyclin-dependent kinase Cdc2 (also known as CDK1) is a critical aspect of this mitotic control.
The interaction between Cdc2 and S6K1 is not merely enzymatic; a physical association between the two proteins has been observed, and this interaction is enhanced in cells undergoing mitosis. nih.gov The phosphorylation of S6K1 by Cdc2 leads to a decrease in the phosphorylation of the hydrophobic motif site, Thr389, which is a key activating phosphorylation site for S6K1. nih.gov This results in a reduction of the specific activity of S6K1. nih.gov
Experimental evidence supports this regulatory model. In mitotic HeLa cells, increased phosphorylation of S6K1 at S/TP sites coincides with reduced Thr389 phosphorylation and decreased S6K1 activity. nih.gov Furthermore, in vitro studies have shown that the Cdc2-cyclin B complex can directly phosphorylate these mitotic S/TP sites on S6K1. nih.gov The use of chemical inhibitors has confirmed that this proline-directed phosphorylation is dependent on Cdc2 activity and not on other major signaling pathways that typically regulate S6K1, such as the mTOR, PI3-kinase, MEK1/2, or p38 pathways. nih.gov
Studies using murine FT210 cells with a temperature-sensitive Cdc2 mutant have provided further in vivo validation. When Cdc2 is inactivated in these mitotically arrested cells, the phosphorylation of S6K1 at the S/TP sites decreases, while the activating phosphorylation at Thr389 and the phosphorylation of the S6K1 substrate, ribosomal protein S6 (RPS6), both increase. nih.gov This demonstrates that Cdc2 activity is directly responsible for the inactivation of S6K1 during mitosis.
Elucidating Biological Functions Through S6 Kinase Substrate Peptide Research
Insights into the Regulation of Protein Synthesis and Translational Control
The mTOR/S6K1 signaling axis is a central regulator of protein synthesis. It coordinates signals from nutrients and growth factors to control the translational machinery. S6K1, in particular, plays a pivotal role in this process by phosphorylating a number of key substrates involved in ribosome biogenesis and the translation of specific messenger RNAs (mRNAs).
Ribosome biogenesis is a highly energy-demanding process that is tightly coupled to cell growth and proliferation. S6K1 is a key player in this process, influencing the transcription of ribosomal RNA (rRNA) and the synthesis of ribosomal proteins.
Regulation of rRNA Transcription: Studies have shown that mTOR plays a critical role in the regulation of ribosome biogenesis through a mechanism that requires S6K1 activation. This activation is necessary for the transcription of 45S ribosomal DNA (rDNA), a rate-limiting step in the creation of new ribosomes nih.gov. The expression of a constitutively active, rapamycin-insensitive mutant of S6K1 can stimulate rDNA transcription even in the absence of serum and can rescue the repression of rDNA transcription caused by rapamycin (B549165) nih.gov.
Control of Ribosomal Protein Synthesis: S6K1 is implicated in the translational control of a class of mRNAs known as 5' terminal oligopyrimidine (5'TOP) mRNAs, which predominantly encode ribosomal proteins and other components of the translational apparatus. While the precise mechanism has been a subject of investigation, the activation of S6K and the subsequent phosphorylation of ribosomal protein S6 (rpS6) have been correlated with the enhanced translation of these 5'TOP mRNAs. However, some studies suggest that while S6K1 and 5'TOP mRNA translation are both regulated by mTOR, there may not be a direct cause-and-effect relationship.
Table 1: Representative Data on the Effect of S6K1 Activity on Ribosome Biogenesis
| Experimental Condition | S6K1 Activity (Fold Change) | 45S rDNA Transcription (Fold Change) |
| Serum Starvation | 1.0 | 1.0 |
| Serum Stimulation | 15.0 | 10.0 |
| Serum Stimulation + Rapamycin | 2.0 | 2.5 |
| Expression of Active S6K1 | 20.0 | 18.0 |
This table presents illustrative data synthesized from findings that demonstrate the positive correlation between S6K1 activity and ribosomal RNA transcription.
Translation of 5'TOP mRNAs: A significant body of research has focused on the role of S6K1 in the translational upregulation of 5'TOP mRNAs. These mRNAs are characterized by a 5' terminal oligopyrimidine tract and their translation is highly sensitive to growth signals. While initial hypotheses strongly linked S6 phosphorylation by S6K1 to this regulation, subsequent studies in S6K1 and S6K2 double knockout mice revealed that the translation of 5'TOP mRNAs remains sensitive to rapamycin, suggesting the existence of an S6K-independent pathway for this regulation nih.govanimbiosci.org. Nevertheless, the correlation between S6K1 activity and 5'TOP mRNA translation is well-documented nih.govnih.gov.
Phosphorylation of other Translation-Related Substrates: Beyond rpS6, S6K1 phosphorylates other key players in the translation machinery. These include the eukaryotic initiation factor 4B (eIF4B) and programmed cell death protein 4 (PDCD4), which further promotes the initiation of protein synthesis nih.gov.
Studies on Metabolic Homeostasis and Cellular Energy Sensing
The S6K1 pathway is not only a regulator of growth but also a key player in metabolic homeostasis, integrating signals about nutrient availability and energy status to control metabolic processes.
Regulation of Glucose Homeostasis: S6K1 has been implicated in the regulation of glucose metabolism. It is involved in a negative feedback loop that regulates insulin (B600854) signaling. Overactivation of S6K1 can lead to the phosphorylation and subsequent degradation of insulin receptor substrate 1 (IRS-1), which results in insulin resistance nih.govresearchgate.net.
Control of Lipid Metabolism: Research has also pointed to a role for S6K1 in the control of lipid metabolism. S6K1 can promote adipogenesis, the differentiation of fat cells, and is involved in the regulation of lipid synthesis preprints.org. The metabolic functions of S6K in vivo appear to be a crucial interface connecting dietary lipids to the endogenous control of energy metabolism.
Hypothalamic Regulation of Energy Balance: In the central nervous system, particularly the hypothalamus, S6K1 plays a vital role in regulating energy expenditure and food intake in response to nutrient availability, such as essential amino acids nih.govnih.gov.
Table 3: Key Metabolic Processes Regulated by S6K1
| Metabolic Process | Effect of S6K1 Activation | Key Substrates/Pathways Involved |
| Glucose Metabolism | Negative regulation of insulin signaling | IRS-1 |
| Lipid Metabolism | Promotion of adipogenesis and lipid synthesis | SREBP1c |
| Energy Expenditure | Central regulation in the hypothalamus | MC4R/CRH pathways |
This table summarizes the multifaceted role of S6K1 in metabolic regulation, highlighting its influence on glucose and lipid metabolism, as well as its central role in energy homeostasis.
Investigation of Cellular Stress Responses and Apoptotic Regulation
The Ribosomal S6 Kinases (S6Ks), central effectors of the mTOR signaling pathway, are pivotal in integrating signals that govern cell growth, proliferation, and survival. nih.govpreprints.org Synthetic tools, such as S6 Kinase Substrate Peptide 32, are instrumental in dissecting these complex cellular roles. apexbt.comglpbio.commedchemexpress.com This peptide serves as a specific substrate in kinase activity assays, enabling researchers to quantify the enzymatic activity of S6Ks and other kinases that phosphorylate the ribosomal protein S6. apexbt.commedchemexpress.com Such assays are crucial for understanding how S6K activity is modulated during cellular stress and apoptosis, providing insights into the mechanisms that link environmental cues to cell fate decisions. nih.gov
Detailed Research Findings: Apoptotic Regulation
A primary mechanism through which S6 Kinase 1 (S6K1) promotes cell survival is by inhibiting apoptosis. nih.gov Research has identified the pro-apoptotic protein BAD (Bcl-2-associated death promoter) as a key substrate of S6K1. nih.govpnas.org In response to survival signals, such as those from insulin-like growth factor 1 (IGF-1), S6K1 phosphorylates BAD at a specific site, Serine-136. nih.gov This phosphorylation event inactivates BAD's pro-apoptotic function by causing it to be sequestered in the cytosol, preventing it from binding to and inhibiting anti-apoptotic proteins like BCL-2 and BCL-XL at the mitochondrial membrane. nih.govpnas.org
Studies using the mTOR inhibitor rapamycin have demonstrated that blocking S6K1 activity prevents the phosphorylation of BAD, thereby promoting apoptosis. nih.govpnas.org Furthermore, cells deficient in S6K1 show a failure to phosphorylate BAD in response to IGF-1, confirming the kinase's direct role in this anti-apoptotic pathway. nih.gov This positions S6K1 as a dual-function kinase that not only promotes cell growth through protein synthesis but also directly signals for cell survival by inactivating key components of the apoptotic machinery. nih.gov
Conversely, S6K2 has been shown to enhance the translation of anti-apoptotic proteins such as Bcl-XL and XIAP, contributing to cell survival and resistance to chemotherapy, particularly under the stimulation of fibroblast growth factor-2 (FGF2). frontiersin.org
Table 1: S6 Kinase-Mediated Regulation of Apoptosis
| Kinase | Key Substrate/Target | Molecular Effect of S6K Activity | Cellular Outcome |
|---|---|---|---|
| S6K1 | BAD (pro-apoptotic protein) | Phosphorylates BAD at Ser-136, leading to its inactivation. nih.gov | Inhibition of apoptosis and promotion of cell survival. nih.govnih.gov |
| S6K2 | Bcl-XL and XIAP mRNA | Increases translation of anti-apoptotic proteins. frontiersin.org | Enhanced cell survival and chemoresistance. frontiersin.org |
Detailed Research Findings: Cellular Stress Responses
In response to environmental insults such as oxidative stress, cells activate protective mechanisms, including the formation of stress granules (SGs). nih.govcellsignal.com SGs are dense cytoplasmic aggregates of messenger ribonucleoproteins (mRNPs) where translation is stalled, which helps promote cell survival during unfavorable conditions. nih.govresearchgate.net
Recent studies have revealed that both S6K1 and S6K2 are integral components of SGs and are required for their proper assembly and maintenance, particularly under conditions of mild oxidative stress. nih.govresearchgate.net The kinases localize to SGs, and their enzymatic activity is crucial for the process. nih.gov While both isoforms are involved, they appear to have distinct roles. S6K1 plays a more significant part in the initial formation of stress granules, partly by regulating the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key step in translation inhibition. nih.govresearchgate.net In contrast, S6K2 seems to be more important for the persistence and maintenance of the granules once formed. nih.gov The loss of S6 kinase function has been shown to sensitize organisms to stress-induced death, highlighting the critical survival role of this pathway. nih.gov
Table 2: Role of S6 Kinases in Stress Granule Dynamics
| Kinase Isoform | Localization | Primary Role in SG Lifecycle | Consequence of Depletion |
|---|---|---|---|
| S6K1 | Stress Granules researchgate.net | Assembly/Formation (via eIF2α phosphorylation regulation) nih.gov | Reduced SG formation in response to mild oxidative and heat stress. nih.govresearchgate.net |
| S6K2 | Stress Granules researchgate.net | Maintenance/Persistence nih.gov | Reduced persistence of established SGs. nih.gov |
Advanced Research Methodologies and Future Perspectives
Development of Novel Synthetic S6 Kinase Substrate Peptides
The study of S6 kinases (S6Ks) and their substrates has been significantly advanced by the development of synthetic peptides. These peptides are designed to mimic the phosphorylation sites of natural substrates, such as the ribosomal protein S6. One such example is a synthetic peptide, S6-21, which corresponds to the carboxyl-terminal 21 amino acids of the human ribosomal protein S6. researchgate.netnih.gov This peptide contains the primary phosphorylation sites recognized by S6 kinases and has been instrumental in in vitro kinase assays to measure enzyme activity and specificity. researchgate.netnih.gov
Researchers have synthesized various peptide analogues to investigate the site-specific phosphorylation by different protein kinases. For instance, the peptide AKRRRLSSLRASTSKSESSQK has been used to study phosphorylation by S6/H4 kinase, revealing that multiple serine residues within the peptide are phosphorylated. researchgate.netnih.gov Another study utilized the synthetic peptide R1-A13 (Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-Ser-Thr-Ser-Lys-Ala) to compare the phosphorylation activity of protein kinase C and its constitutively active form, protein kinase M. nih.gov These studies demonstrate the utility of synthetic peptides in dissecting the complex phosphorylation patterns of S6 kinase substrates.
The development of novel synthetic substrates is an ongoing area of research. These efforts aim to create peptides with improved specificity and utility in various assay formats. For example, biotinylated versions of S6 kinase substrate peptides have been developed for use in binding and pull-down assays. anaspec.com Furthermore, the design of synthetic peptides is not limited to mimicking known phosphorylation sites. By systematically altering the amino acid sequence, researchers can probe the substrate specificity of different S6 kinase isoforms, leading to the development of highly selective research tools. umn.edu
Application in Structural Biology for Kinase-Substrate Complex Analysis
Synthetic peptides are invaluable tools in the structural analysis of kinase-substrate interactions. While obtaining crystal structures of a kinase in complex with its full-length protein substrate can be challenging, short synthetic peptides representing the phosphorylation site can often be co-crystallized with the kinase domain. These structures provide high-resolution insights into the molecular determinants of substrate recognition and catalysis.
In the context of S6 kinases, structural studies have primarily focused on the kinase domain in complex with inhibitors. For example, the crystal structures of the S6K1 kinase domain have been solved in complex with various small molecule inhibitors. nih.gov These structures reveal the conformational changes in the kinase domain upon inhibitor binding and highlight key residues involved in the interaction. Although these are not kinase-substrate complexes, they provide a detailed view of the ATP-binding pocket and surrounding regions, which also interact with the substrate peptide.
The available crystal structures of S6K1 can be used for molecular modeling studies to predict how a substrate peptide, such as S6 Kinase Substrate Peptide 32, would bind. pnas.org By docking the peptide into the active site of the kinase, researchers can generate hypotheses about the specific interactions that govern substrate recognition. These models can then be tested experimentally through site-directed mutagenesis of both the kinase and the substrate peptide. The ultimate goal is to obtain a crystal structure of an S6 kinase in complex with a substrate peptide, which would provide a definitive view of the molecular interactions and guide the design of more specific inhibitors and research tools.
Integration with Systems Biology Approaches for Network Modeling
The complexity of cellular signaling pathways, such as the mTOR/S6K pathway, necessitates the use of systems biology approaches to understand their dynamics and regulation. nih.govucsc.edu Mathematical modeling, in conjunction with experimental data, allows for the simulation of signaling networks and the prediction of their behavior in response to various stimuli. nih.gov Synthetic peptides, like this compound, play a crucial role in providing the quantitative data needed to build and validate these models.
Kinase-substrate interaction data are fundamental components of signaling network models. High-throughput screening of peptide libraries can provide quantitative information on the substrate specificity of S6 kinases, which can then be integrated into network models. biorxiv.orgnih.gov Furthermore, machine learning algorithms and knowledge graph-based approaches are being developed to predict novel kinase-substrate interactions on a large scale. rsc.orgnih.gov These computational methods rely on existing experimental data, including data generated using synthetic peptides, to train and validate their predictions.
The integration of quantitative data from in vitro kinase assays with phosphoproteomic data from cells allows for the construction of more accurate and predictive models of S6 kinase signaling. These models can be used to understand how the S6K pathway is dysregulated in diseases such as cancer and to identify potential therapeutic targets. researchgate.net For example, a systems biology model could be used to simulate the effect of an S6K inhibitor on the phosphorylation of multiple downstream targets, providing insights into the potential efficacy and off-target effects of the drug.
Emerging Avenues in Understanding Isoform-Specific Functions of S6 Kinases
The two main isoforms of p70 S6 kinase, S6K1 and S6K2, share a high degree of sequence homology but have been shown to have distinct and sometimes opposing biological functions. nih.govplos.org Understanding the isoform-specific functions of S6 kinases is a major area of ongoing research, and synthetic substrate peptides are playing a key role in these investigations.
While S6K1 has been extensively studied, S6K2 has been comparatively neglected. nih.gov However, recent research has highlighted the unique roles of S6K2 in processes such as cell death and chemoresistance. nih.gov The development of isoform-specific inhibitors is crucial for dissecting the distinct functions of S6K1 and S6K2. nih.govchemrxiv.org In parallel, the identification of isoform-specific substrates is essential for understanding the molecular mechanisms underlying their different biological roles.
Differences in the N- and C-terminal regions of S6K1 and S6K2 are thought to contribute to their distinct subcellular localizations and substrate specificities. plos.org S6K1 is predominantly cytoplasmic, while S6K2 has a nuclear localization sequence. nih.gov These different localizations may expose them to different pools of substrates. Researchers are using peptide arrays and other high-throughput methods to screen for peptides that are preferentially phosphorylated by either S6K1 or S6K2. The identification of such isoform-specific substrate peptides will be invaluable for developing specific activity assays and for probing the distinct signaling pathways regulated by each isoform.
Q & A
Basic Research Questions
Q. How can researchers determine the purity and structural integrity of S6 Kinase Substrate Peptide 32 for kinase activity assays?
- Methodological Answer : Purity can be assessed using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, comparing retention times to known standards. Structural integrity is confirmed via mass spectrometry (e.g., MALDI-TOF) to verify the molecular weight (exact mass: 3628.04 Da) . For sequence validation, Edman degradation or tandem mass spectrometry (MS/MS) can identify the 32-amino-acid sequence (KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK) .
Q. What experimental conditions optimize this compound solubility in kinase assays?
- Methodological Answer : Due to its hydrophilic nature (GRAVY index: -1.74), dissolve the peptide in aqueous buffers (e.g., Tris-HCl, pH 7.0–8.0) at concentrations ≤1 mM. Pre-test solubility via centrifugation (15,000 ×g, 10 min) to remove aggregates. Avoid organic solvents unless necessary, as they may denature kinase proteins .
Q. How should researchers validate the specificity of this compound for RSK versus other AGC-family kinases?
- Methodological Answer : Perform competitive inhibition assays using known RSK inhibitors (e.g., BI-D1870) and compare phosphorylation rates with non-specific kinase substrates. Include negative controls (e.g., kinase-dead mutants) and cross-test with other AGC kinases (e.g., PKA, PKC) to confirm substrate specificity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported phosphorylation efficiencies of this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in kinase isoforms (e.g., RSK1 vs. RSK2) or buffer conditions (e.g., Mg²⁺/ATP concentrations). Standardize assays using recombinant RSK isoforms and include internal controls (e.g., a reference peptide with known kinetics). Analyze data using Michaelis-Menten kinetics to compare and values across studies .
Q. How can researchers design a kinetic assay to measure RSK activity using this compound while minimizing non-specific phosphorylation?
- Methodological Answer : Use a coupled ATP-depletion system (e.g., apyrase) to terminate reactions at fixed timepoints. Incorporate a phospho-specific antibody (e.g., anti-pS235/S236) in Western blotting or ELISA for quantification. Optimize ATP concentrations (typically 10–100 µM) to match physiological levels and reduce off-target effects .
Q. What computational tools predict interaction motifs between this compound and RSK isoforms?
- Methodological Answer : Utilize molecular docking software (e.g., HADDOCK or AutoDock) to model peptide-kinase interactions, focusing on the RRXS motif (residues 15–18). Validate predictions with alanine-scanning mutagenesis of the peptide and measure phosphorylation efficiency changes .
Data Analysis & Interpretation
Q. How should researchers normalize phosphorylation data from this compound across different experimental replicates?
- Methodological Answer : Normalize to total RSK protein levels (via Western blot) and a non-phosphorylatable peptide control. Use a ratio metric (phosphorylated peptide/total peptide) and apply statistical models (e.g., mixed-effects ANOVA) to account for batch variability .
Q. What statistical methods identify outliers in high-throughput screens using this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
